molecular formula C18H22N2O2 B11323836 N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11323836
M. Wt: 298.4 g/mol
InChI Key: CADPDLCGZPBBLQ-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a pyrrolidine ring and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of 2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethanamine. This intermediate can be synthesized by the reaction of 5-methylfurfural with pyrrolidine in the presence of a suitable catalyst .

The next step involves the acylation of the intermediate with benzoyl chloride to form the final product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine moieties can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethanamine: A precursor in the synthesis of the target compound.

    N-benzylpyrrolidine: Similar structure but lacks the furan moiety.

    Furan-2-carboxamide: Contains the furan ring but differs in the amide linkage.

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the combination of its furan, pyrrolidine, and benzamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C18H22N2O2/c1-14-9-10-17(22-14)16(20-11-5-6-12-20)13-19-18(21)15-7-3-2-4-8-15/h2-4,7-10,16H,5-6,11-13H2,1H3,(H,19,21)

InChI Key

CADPDLCGZPBBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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